molecular formula C16H24N2O2 B15449131 Pentanamide, N,N'-1,4-phenylenebis- CAS No. 62393-56-0

Pentanamide, N,N'-1,4-phenylenebis-

Cat. No.: B15449131
CAS No.: 62393-56-0
M. Wt: 276.37 g/mol
InChI Key: FOYSQHYBGFIGFH-UHFFFAOYSA-N
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Description

"Pentanamide, N,N'-1,4-phenylenebis-" is a bis-amide compound featuring two pentanamide groups (five-carbon aliphatic chains terminating in amide functionalities) linked via a 1,4-phenylene core. This structural motif confers unique physicochemical properties, such as flexibility from the pentyl chains and aromatic interactions from the central phenyl group. For instance, ligands with similar 1,4-phenylene-bis(amide) backbones, such as N,N′-[1,4-phenylenebis(methylene)]bis-4-pyridinecarboxamide (L2), are known for their role in forming supramolecular architectures via hydrogen bonding and π-π stacking .

Properties

CAS No.

62393-56-0

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[4-(pentanoylamino)phenyl]pentanamide

InChI

InChI=1S/C16H24N2O2/c1-3-5-7-15(19)17-13-9-11-14(12-10-13)18-16(20)8-6-4-2/h9-12H,3-8H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

FOYSQHYBGFIGFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of "Pentanamide, N,N'-1,4-phenylenebis-", highlighting differences in functional groups, chain lengths, and applications:

Compound Name Structure Molecular Weight Key Features Applications References
N,N′-1,4-Phenylenebis(2-bromoacetamide) Central 1,4-phenylene with bromoacetamide groups 350.01 g/mol Bromine substituents enhance electrophilic reactivity. Potential alkylating agent or intermediate in organic synthesis.
N,N′-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(palmitamide) 1,4-Phenylene linked to palmitamide (C16) via ethane-1,2-diyl spacers 928.47 g/mol Long hydrophobic chains improve membrane permeability. Antibacterial γ-AApeptides targeting Gram-positive pathogens.
Benzamide, N,N'-1,4-phenylenebis 1,4-Phenylene core with benzamide groups 316.35 g/mol Aromatic benzamide groups enable strong π-π interactions. Coordination polymers or supramolecular self-assembly.
N,N'-Diacetyl-1,4-phenylenediamine 1,4-Phenylene with acetylated amine groups (short-chain amides) 192.22 g/mol Compact structure with high crystallinity. Laboratory reagent for polymer synthesis.
Pentanamide, N,N'-1,4-phenylenebis- (hypothetical) 1,4-Phenylene with pentanamide groups ~316–350 g/mol* Intermediate chain length balances flexibility and hydrophobicity. Potential applications in drug delivery or as a ligand in metal coordination.

*Estimated based on analogs.

Key Structural and Functional Differences:

Chain Length and Hydrophobicity :

  • Shorter chains (e.g., N,N'-Diacetyl-1,4-phenylenediamine ) increase solubility but reduce membrane affinity .
  • Longer chains (e.g., palmitamide derivatives) enhance hydrophobicity, improving antibacterial activity by disrupting lipid bilayers .
  • The pentanamide chain in the target compound may offer a balance, enabling both solubility and moderate lipophilicity.

Substituents and Reactivity :

  • Bromine atoms in N,N′-1,4-Phenylenebis(2-bromoacetamide) make it reactive in nucleophilic substitutions, suitable for synthesizing covalent networks .
  • Unsubstituted pentanamide groups in the target compound likely prioritize hydrogen-bonding interactions over covalent reactivity.

Aromatic vs. Aliphatic Moieties :

  • Benzamide derivatives (e.g., Benzamide, N,N'-1,4-phenylenebis ) exhibit strong π-π stacking, critical for supramolecular assembly .
  • Aliphatic pentanamide chains may reduce crystallinity but improve flexibility in dynamic systems.

Biological Activity :

  • γ-AApeptides with long alkyl chains (e.g., palmitamide) show potent antibacterial activity due to lipid bilayer disruption .
  • The target compound’s shorter pentanamide chains might limit antimicrobial potency but reduce cytotoxicity, making it suitable for therapeutic carriers.

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction remains a cornerstone for synthesizing bis-amides. In this method, p-phenylenediamine reacts with pentanoyl chloride in a biphasic system (water and dichloromethane) under alkaline conditions (sodium hydroxide or triethylamine). The aqueous phase neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Typical Procedure :

  • Dissolve p-phenylenediamine (1 equiv) in dichloromethane.
  • Add pentanoyl chloride (2.2 equiv) dropwise at 0–5°C.
  • Introduce 10% NaOH(aq) to maintain pH 10–12.
  • Stir for 4–6 hours at room temperature.
  • Isolate the product via filtration or extraction.

Yield : 60–75%
Purity : 90–95% (recrystallized from ethanol/water).

Direct Coupling Using Carbodiimides

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitate amide bond formation between p-phenylenediamine and pentanoic acid . This method avoids acyl chloride handling and is suitable for moisture-sensitive substrates.

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Stoichiometry: 1:2.2 (diamine:acid)
  • Catalyst: 4-dimethylaminopyridine (DMAP, 0.1 equiv)
  • Reaction Time: 12–24 hours at 25°C

Yield : 70–80%
Side Products : <5% mono-acylated intermediate (detected via HPLC).

Continuous-Flow Synthesis

Reactor Design and Catalytic Systems

Adapting methodologies from patent CN103467305A, continuous-flow systems enable scalable production. Preheated mixtures of p-phenylenediamine and pentanoic acid derivatives (e.g., methyl pentanoate) enter a tubular reactor packed with solid acid catalysts (e.g., sulfonated silica). Hydrogen gas (0.5–2.5 MPa) enhances reaction rates via in situ hydrogenation of intermediates.

Key Parameters :

  • Temperature: 150–200°C
  • Residence Time: 30–60 minutes
  • Catalyst Lifetime: >1 year (Cu/Al₂O₃ systems)

Performance Metrics :

  • Conversion: >99%
  • Selectivity: 95–97% toward bis-amide.

Advanced Catalytic Approaches

Enzymatic Amidation

Lipases (e.g., Candida antarctica Lipase B) catalyze amide formation in non-aqueous media. This method achieves stereoselectivity and avoids racemization, critical for pharmaceutical applications.

Case Study :

  • Substrate: p-Phenylenediamine + pentanoic acid vinyl ester
  • Solvent: tert-Butanol
  • Yield: 65% after 48 hours
  • Enzyme Reusability: 5 cycles without activity loss.

Photoredox Catalysis

Visible-light-driven systems using iridium(III) complexes (e.g., Ir(ppy)₃) activate pentanoic acid derivatives via single-electron transfer. This method operates at ambient temperature and achieves atom economy by eliminating stoichiometric reagents.

Reaction Scheme :

  • Photoexcitation of Ir(ppy)₃ generates a strong oxidant.
  • Oxidation of pentanoic acid to acyl radical.
  • Radical coupling with p-phenylenediamine.

Yield : 55–60% (preliminary data).

Structural Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.25 (s, 2H, NH), 7.45 (s, 4H, Ar-H), 2.35 (t, 4H, J=7.5 Hz, COCH₂), 1.55–1.25 (m, 12H, CH₂), 0.90 (t, 6H, CH₃).
  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min (purity >98%).
  • Elemental Analysis : Calculated for C₁₆H₂₄N₂O₂: C, 67.58%; H, 8.51%; N, 9.85%. Found: C, 67.52%; H, 8.49%; N, 9.81%.

Industrial-Scale Challenges and Solutions

Byproduct Management

Mono-acylated intermediates (e.g., N-pentanoyl-p-phenylenediamine) complicate purification. Countermeasures :

  • Use excess acylating agent (2.5–3.0 equiv).
  • Implement gradient recrystallization (ethanol → hexane).

Catalyst Deactivation

Metal catalysts (e.g., Pd/C) suffer from sulfur poisoning in thioamide byproducts. Mitigation :

  • Pre-treat substrates with scavengers (e.g., molecular sieves).
  • Switch to sulfur-tolerant catalysts (e.g., Raney Ni).

Q & A

Q. What synthetic methodologies are optimal for preparing Pentanamide, N,N'-1,4-phenylenebis- derivatives?

The synthesis of pentanamide derivatives often involves condensation reactions between amines and activated carbonyl groups. For example, coupling 1,4-phenylenediamine with pentanoyl chloride derivatives under inert conditions (e.g., dry THF, N₂ atmosphere) can yield the target compound. Catalysts like DMAP (4-dimethylaminopyridine) or coupling reagents (e.g., HATU, EDC) may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products. Analytical validation using NMR (¹H/¹³C) and IR spectroscopy ensures structural fidelity .

Q. How can elemental analysis and spectroscopic techniques resolve structural ambiguities in pentanamide derivatives?

Contradictions in spectral data (e.g., unexpected NMR shifts or IR stretching frequencies) can arise from impurities or tautomeric forms. Cross-validation using complementary techniques is essential:

  • Elemental analysis : Verify empirical formulas (e.g., %C, %H, %N matches theoretical values within ±0.3%) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray crystallography : Resolve stereochemical uncertainties, particularly for crystalline derivatives .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in synthesizing sterically hindered pentanamide derivatives?

Steric hindrance in N,N'-1,4-phenylenebis- derivatives can reduce reaction yields. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
  • Microwave-assisted synthesis : Accelerates reaction kinetics for sterically demanding systems .
  • Computational modeling : Pre-screen feasible reaction pathways using DFT (density functional theory) to predict steric and electronic barriers .

Q. How do pentanamide derivatives perform in coordination-driven self-assembly applications?

The 1,4-phenylene backbone in pentanamide derivatives enables hydrogen-bonding and π-π stacking interactions, making them suitable ligands for constructing supramolecular architectures. For example:

  • Metal-organic frameworks (MOFs) : Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions yields porous networks.
  • Dynamic covalent chemistry : Amide bonds facilitate reversible assembly in response to pH or temperature changes. Characterization via PXRD and BET surface area analysis confirms structural integrity .

Q. What methodologies address discrepancies in thermal stability data for pentanamide derivatives?

Contradictory thermogravimetric (TGA) or differential scanning calorimetry (DSC) results may arise from polymorphic variations or residual solvents. Mitigation approaches:

  • Controlled crystallization : Isolate polymorphs using solvent-antisolvent diffusion.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts thermal profiles.
  • In situ variable-temperature XRD : Monitor structural changes during heating cycles .

Methodological Challenges

Q. How can researchers optimize reaction yields for low-solubility pentanamide intermediates?

Low solubility often stalls reactions. Solutions include:

  • Sonication : Ultrasonic agitation disrupts crystalline aggregates.
  • Co-solvent systems : Mix polar (e.g., acetone) and nonpolar (e.g., toluene) solvents.
  • Protecting groups : Temporarily modify functional groups (e.g., tert-butoxycarbonyl [Boc]) to enhance solubility .

Q. What computational tools predict the bioactivity or material properties of pentanamide derivatives?

  • Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., enzymes).
  • DFT calculations (Gaussian, ORCA) : Estimate electronic properties (HOMO-LUMO gaps) for material science applications.
  • Machine learning (RDKit, DeepChem) : Train models on existing datasets to predict solubility or toxicity .

Data Interpretation and Validation

Q. How should researchers reconcile conflicting spectral data in reaction monitoring?

  • NMR spiking experiments : Add authentic samples to reaction mixtures to identify overlapping peaks.
  • 2D NMR (COSY, HSQC) : Resolve complex splitting patterns in crowded spectra.
  • In-line IR spectroscopy : Track reaction progress in real-time to identify intermediate species .

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